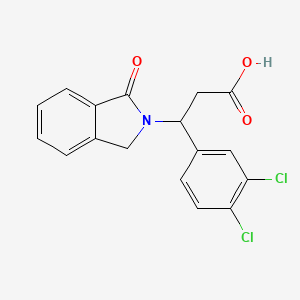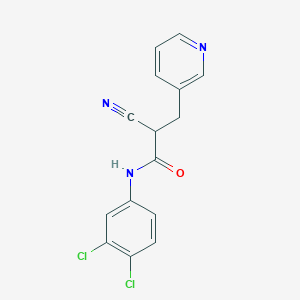
2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide
Vue d'ensemble
Description
2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide, also known as DCNP, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of the pyridine nucleus, which is an aromatic heterocyclic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. DCNP is used in a variety of research applications, including synthesis, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide has a variety of scientific research applications, including the study of enzyme activity, the synthesis of pharmaceuticals, and the study of the biological effects of drugs. This compound has also been used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of certain drugs. In addition, this compound has been used in the synthesis of a number of different compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide is not fully understood, but it is believed to interact with certain enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as lipoxygenase, cyclooxygenase, and protein kinase C. In addition, this compound has been found to interact with other molecules, such as cyclic adenosine monophosphate (cAMP), which is involved in the regulation of many cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the stimulation of certain cellular processes. In studies of the biochemical effects of this compound, it has been found to inhibit the activity of lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. In addition, this compound has been found to stimulate the activity of certain enzymes, such as protein kinase C and cAMP, which are involved in the regulation of many cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide for lab experiments is its low toxicity. This compound has been found to be non-toxic in animal models, making it an ideal compound for use in laboratory experiments. In addition, this compound is relatively stable and has a low solubility, making it easy to use and store. However, this compound is not suitable for use in clinical trials, as it has not been tested for safety or efficacy in humans.
Orientations Futures
There are a number of potential future directions for 2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide research. One potential direction is the development of new drugs based on this compound. This compound could be used as a starting point for the synthesis of new drugs, which could be used to treat a variety of diseases. In addition, this compound could be used in combination with other drugs to create more effective treatments. Another potential direction is the development of new methods for synthesizing this compound. This could lead to more efficient and cost-effective methods for producing this compound, which could be used in a variety of research applications. Finally, this compound could be used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of certain drugs.
Propriétés
IUPAC Name |
2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-13-4-3-12(7-14(13)17)20-15(21)11(8-18)6-10-2-1-5-19-9-10/h1-5,7,9,11H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLCNJYFDTSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037535.png)
![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)
![(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone](/img/structure/B3037539.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037540.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
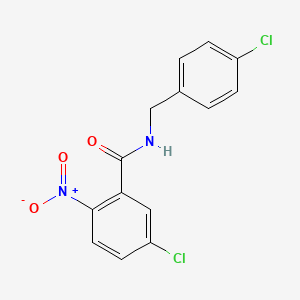
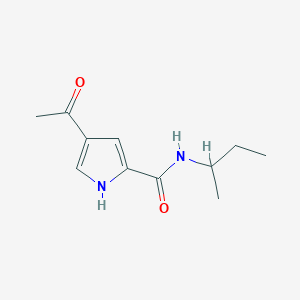

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)
![7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)
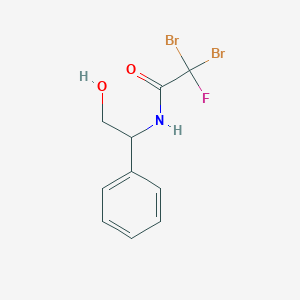
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)
